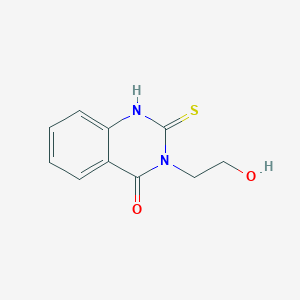

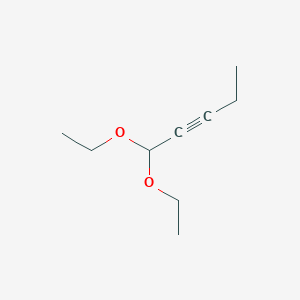

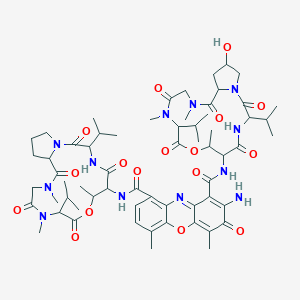

![molecular formula C12H14N2O2 B102767 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 94592-93-5](/img/structure/B102767.png)

3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Vue d'ensemble

Description

One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

The synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones is a process of significant interest due to the pharmacological importance of these compounds. Traditionally, this synthesis required a three-step process, which included two chromatography steps, making it time-consuming and less efficient. However, a novel one-step synthesis has been reported that utilizes a catalytic four-component reaction. This method involves the use of ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide. The advantages of this approach include step economy, reduced catalyst loading, and easier purification, which collectively contribute to a more sustainable and green chemistry process .

Molecular Structure and Luminescent Properties

The molecular structure of a related compound, 9-hydroxyl-3-hydroxyethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, has been elucidated through synthesis and crystallography. The synthesis was achieved by reacting 2-amino-3-hydroxylpridine with 2-acetylbutyrolactone. The crystal structure revealed that while the molecule is non-planar overall, the two conjugated rings are almost co-planar. The presence of hydrogen bonds and pi-pi interactions in the crystal contributes to the formation of a stable two-dimensional sheet structure. This compound exhibits blue emission at 432 nm upon excitation at 323 nm in the solid state, making it a potential candidate for use in electroluminescent devices. The thermal stability of the compound was also assessed using thermogravimetric analysis (TGA), indicating its suitability for practical applications .

Catalytic Hydrogenation and Derivatives

Catalytic hydrogenation has been employed to modify the structure of 3-benzyloxycarbonylaminoazino[1,2-x]-azin-4-ones, leading to the formation of 3-amino-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyridin-4-ones and 3-amino-6,7,8,9-tetrahydro-4H-azino[1,2-x]pyrimidin-4-ones. This process involves the partial saturation of the heterocyclic systems and the removal of the benzyloxycarbonyl group. The resulting compounds are obtained in high yields and represent a simplified two-step synthesis starting from heterocyclic α-amino compounds. The method's simplicity and efficiency make it an attractive route for the synthesis of these derivatives, which could have various applications in medicinal chemistry .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, the studies on related compounds provide insights into the general characteristics of this class of compounds. For instance, the luminescent properties and thermal stability of the blue-emitting organic compound mentioned in paper suggest that similar compounds, including 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, may also exhibit interesting optical and thermal properties. The methods of synthesis described in papers and could potentially be adapted or serve as inspiration for the synthesis of 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, with the expectation of achieving efficient production and high yields.

Applications De Recherche Scientifique

Gastroprotective Activity

One notable application of 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives is in gastroprotection. A study explored the cytoprotective effect of these derivatives, particularly the unsaturated 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives, which demonstrated significant gastroprotective effects against mucosal lesions induced by acidified ethanol in rats. This indicates the potential of these compounds as prophylactic agents against gastric damage, especially those caused by non-steroidal anti-inflammatory agents (Hermecz et al., 1992).

Bioisostere for Arylketone in H3 Antagonists

The compound also shows promise in the field of bioisosteres. In a study focused on improving the oral exposure of H3 antagonists, a 4H-pyrido[1,2-a]pyrimidin-4-one analog demonstrated an improved pharmacokinetic profile in rats and mice. It was active in an obesity model, highlighting its potential as a novel and useful ketone bioisostere (Xiao et al., 2012).

Radioligand for Vasopressin V1B Receptor

The compound is also being investigated as a radioligand for the vasopressin V1B receptor. A study characterized a novel pyridopyrimidin-4-one derivative as a radioligand candidate for this receptor, showing high binding affinities and antagonistic activity at the human V1B receptor. This derivative could be used as an in vivo radiotracer to measure the occupancy of the V1B receptor, providing a clinical biomarker for determining occupancy during drug development or for monitoring levels of the receptor in diseased conditions (Koga et al., 2016).

Central Nervous System Properties

Derivatives of pyrido[1,2-a]pyrimidin-4-one have also been investigated for their central nervous system properties. A study synthesized new derivatives and evaluated them pharmacologically in mice and rats, with findings indicating anxiolytic and analgesic actions. This suggests potential therapeutic applications for conditions involving anxiety and pain (Kowalska et al., 1994).

Propriétés

IUPAC Name |

3-butyl-2-hydroxypyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-3-6-9-11(15)13-10-7-4-5-8-14(10)12(9)16/h4-5,7-8,15H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILLAEPULZNINL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(N=C2C=CC=CN2C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365555 | |

| Record name | 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |

CAS RN |

94592-93-5 | |

| Record name | 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine](/img/structure/B102685.png)

![[(m-Pentadecylphenoxy)methyl]oxirane](/img/structure/B102686.png)

![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)

![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B102704.png)